molecular formula C10H8ClNO2 B11723592 3-(3-Chlorophenyl)-2-cyanopropionic Acid

3-(3-Chlorophenyl)-2-cyanopropionic Acid

Cat. No.: B11723592
M. Wt: 209.63 g/mol
InChI Key: MRSURWCSAGTTSU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-cyanopropionic Acid is an organic compound with a molecular formula of C10H8ClNO2 This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-cyanopropionic Acid typically involves the reaction of 3-chlorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-cyanopropionic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Formation of 3-(3-Chlorophenyl)-2-oxopropionic Acid.

    Reduction: Formation of 3-(3-Chlorophenyl)-2-aminopropionic Acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)-2-cyanopropionic Acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-2-cyanopropionic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-cyanopropionic Acid
  • 3-(2-Chlorophenyl)-2-cyanopropionic Acid
  • 3-(3-Bromophenyl)-2-cyanopropionic Acid

Uniqueness

3-(3-Chlorophenyl)-2-cyanopropionic Acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-cyanopropanoic acid

InChI

InChI=1S/C10H8ClNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4H2,(H,13,14)

InChI Key

MRSURWCSAGTTSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C#N)C(=O)O

Origin of Product

United States

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